N-Cyclohexylhydroxylamine

Description

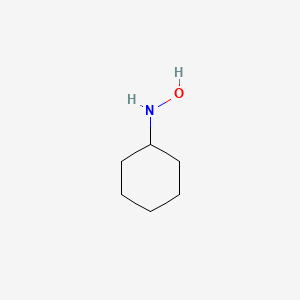

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQRKZPMVLRXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176627 | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-64-5 | |

| Record name | Cyclohexylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxycyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722GHL96BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclohexylhydroxylamine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine is a versatile organic compound with significant applications in chemical synthesis and as a precursor in drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and purification methods. Detailed experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. Furthermore, this guide explores its role as a key intermediate in the development of therapeutic agents, such as cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists, and outlines potential signaling pathways for investigation.

Chemical Structure and Identification

This compound, also known as N-hydroxycyclohexanamine, is a hydroxylamine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the hydroxylamine moiety.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Hydroxycyclohexanamine, N-Hydroxycyclohexylamine[2] |

| CAS Number | 2211-64-5[1][2] |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol [1][2] |

| InChI | InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2[1][2] |

| InChIKey | GUQRKZPMVLRXLT-UHFFFAOYSA-N[1] |

| SMILES | C1CCC(CC1)NO[1] |

Physicochemical Properties

This compound is a solid at room temperature. Its hydrochloride salt is also commonly used and has distinct physical properties.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Appearance | Solid[2] | Crystals or powder[3] |

| Melting Point | 139-140 °C[2][4] | ~166 °C (decomposes)[5] |

| Boiling Point | Not available[4] | Not available |

| Solubility | Soluble in organic solvents. | Soluble in water. |

| Storage Temperature | -20°C[2] | Room temperature |

Synthesis and Purification

This compound can be synthesized through various routes, with the reduction of nitrocyclohexane and the reaction of cyclohexanone with hydroxylamine being common methods.

Experimental Protocol: Synthesis via Reduction of Nitrocyclohexane

This method involves the controlled reduction of nitrocyclohexane. Catalytic hydrogenation is a frequently employed technique.

Materials:

-

Nitrocyclohexane

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., Ethanol, Methanol)

-

Hydrogen gas source

-

Reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve nitrocyclohexane in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst typically ranges from 1 to 5 mol% relative to the nitrocyclohexane.

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 bar).[1]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50°C). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Synthesis from Cyclohexanone Oxime

This alternative synthesis involves the reduction of cyclohexanone oxime.

Materials:

-

Cyclohexanone oxime

-

Reducing agent (e.g., Sodium borohydride)

-

Solvent (e.g., Ethanol, Water)

-

Acid for pH adjustment (e.g., Hydrochloric acid)

-

Extraction solvent (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve cyclohexanone oxime in a mixture of ethanol and water in a round-bottom flask.[6]

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent, such as sodium borohydride, in small portions while stirring.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Carefully acidify the reaction mixture to pH 4 with a suitable acid.[6]

-

Extract the product into an organic solvent like diethyl ether multiple times.[6]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

Recrystallization is a common method for purifying the crude product. The choice of solvent is crucial for obtaining high-purity crystals.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., light petroleum, ethanol/water).[7]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Features | Interpretation |

| ¹H NMR | Signals in the aliphatic region for the cyclohexyl protons and a broad signal for the N-H and O-H protons. | The chemical shifts and splitting patterns of the cyclohexyl protons provide information about their environment. The exchangeable N-H and O-H protons can be confirmed by D₂O exchange. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the cyclohexyl ring. | The number of signals and their chemical shifts confirm the carbon skeleton of the molecule. |

| FTIR | A broad band in the 3200-3600 cm⁻¹ region. C-H stretching bands around 2850-2950 cm⁻¹. | The broad band is characteristic of O-H and N-H stretching vibrations. The C-H stretching bands confirm the presence of the cyclohexyl group. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight (115.17). | Fragmentation patterns can provide further structural information. A common fragmentation is the loss of the hydroxyl group. |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules.

Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Logical Relationship: Role in CDK Inhibitor Synthesis

Caption: Synthesis workflow for identifying CDK inhibitors from this compound.

Precursor for Bradykinin B1 Receptor Antagonists

This compound is also used in the preparation of hydroxyurea derivatives that act as small molecule antagonists of the bradykinin B1 receptor.[9] The bradykinin B1 receptor is a G protein-coupled receptor that is upregulated during inflammation and tissue injury, playing a role in chronic pain and inflammation.[10] Antagonists of this receptor have therapeutic potential for treating these conditions.

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and properties. The synthetic and purification protocols provided in this guide offer a foundation for its laboratory preparation. Its role as a precursor to potent biological agents, particularly CDK inhibitors and bradykinin B1 receptor antagonists, highlights its importance in medicinal chemistry and drug discovery. Further research into the direct biological activities of this compound and the exploration of its derivatives could lead to the development of novel therapeutics.

References

- 1. bibrepo.uca.es [bibrepo.uca.es]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 6. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel small molecule bradykinin B1 receptor antagonists. Part 3: hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

N-Cyclohexylhydroxylamine: A Comprehensive Technical Guide

CAS Number: 2211-64-5

This in-depth technical guide provides a comprehensive overview of N-Cyclohexylhydroxylamine, a versatile chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its synthesis.

Core Chemical Data

This compound is a valuable reagent in organic synthesis, finding applications in the preparation of various biologically active molecules. A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| CAS Number | 2211-64-5 | |

| Melting Point | 139-140 °C | |

| Boiling Point | 215.49 °C (estimated) | [1] |

| Flash Point | 97.9 °C | [1] |

| Density | 0.9837 g/cm³ (estimated) | [1] |

| Vapor Pressure | 0.0578 mmHg at 25°C | [1] |

| Refractive Index | 1.4690 (estimated) | [1] |

| EC Number | 218-650-0 | |

| PubChem CID | 72935 | [2] |

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound is the reduction of nitrocyclohexane using zinc dust in the presence of ammonium chloride. This method provides good yields under relatively mild conditions.

Experimental Protocol: Reduction of Nitrocyclohexane

This protocol is adapted from established methods for the reduction of nitroalkanes to hydroxylamines.[3]

Materials:

-

Nitrocyclohexane

-

Zinc dust (<10 µm, activated)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel and filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve nitrocyclohexane in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add ammonium chloride.

-

Zinc Addition: Gradually add activated zinc dust to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

-

Reaction Monitoring: After the addition of zinc is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove unreacted zinc and zinc oxide.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product as a white crystalline solid.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from nitrocyclohexane.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. It is a reactant for:

-

Aldehyde-catalyzed intermolecular hydroamination.

-

Condensation reactions.

-

Preparation of cyclin-dependent kinase inhibitors with potential as antitumor agents.

-

Synthesis of hydroxyurea derivatives that act as small molecule bradykinin B1 receptor antagonists.

This technical guide provides foundational information for researchers working with this compound. For further details on specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.

References

- 1. Synthesis of N,O-Diacetylated N-Arylhydroxylamines by Reduction of nitroaromatics with Zinc and Acetic Anhydride† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

Synthesis of N-Cyclohexylhydroxylamine from Nitrocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylhydroxylamine via the catalytic hydrogenation of nitrocyclohexane. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines the core reaction pathways, summarizes key quantitative data from various studies, and presents a detailed experimental protocol for its preparation.

Introduction

The reduction of nitro compounds offers a versatile route to a range of nitrogen-containing molecules. The synthesis of this compound from nitrocyclohexane is a key transformation, yet achieving high selectivity for the hydroxylamine intermediate can be challenging. The reaction is often accompanied by the formation of byproducts such as cyclohexanone oxime, cyclohexylamine, and cyclohexanone.[1] Understanding the reaction mechanism and carefully controlling the experimental conditions are therefore crucial for maximizing the yield of the desired product. This guide aims to provide the necessary technical details to enable researchers to effectively approach this synthesis.

Reaction Pathways

The catalytic hydrogenation of nitrocyclohexane to this compound is part of a complex reaction network. The primary pathway involves the partial reduction of the nitro group. However, this compound is itself an intermediate that can undergo further transformation.

The key reaction steps and competing pathways are illustrated in the diagram below. The desired product, this compound, is formed directly from nitrocyclohexane. It can then be further hydrogenated to cyclohexylamine or be converted to cyclohexanone oxime.[1]

Quantitative Data Summary

The selective synthesis of this compound is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies on the hydrogenation of nitrocyclohexane, highlighting the product distribution under different experimental setups. It is important to note that many studies focus on maximizing the yield of cyclohexanone oxime or cyclohexylamine, but the data provides insights into conditions that may favor the formation of this compound.

Table 1: Effect of Catalyst on Product Distribution

| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Nitrocyclohexane Conv. (%) | This compound Selectivity (%) | Cyclohexanone Oxime Selectivity (%) | Cyclohexylamine Selectivity (%) | Reference |

| Pt | TiO₂ | 110 | 4 | >95 | Not Reported | ~85 | Low | [2] |

| Pd | Carbon | 140 | 35 | High | By-product | ~70 | Low | [2] |

| Ni-Cu | Activated Carbon | - | - | - | Intermediate | High | Low | [1] |

| Pd | Carbon Nanotubes | - | - | - | By-product | High | Low | [3][4] |

Table 2: Influence of Reaction Conditions on Product Yield

| Catalyst | Solvent | Temp. (°C) | Pressure (bar H₂) | Reaction Time (h) | Major Product(s) | Reference |

| Decorated Pt/TiO₂ | Solvent-free | 110 | 4 | - | Cyclohexanone Oxime | [2] |

| Raney Ni | Aqueous Ammonia | - | - | - | Cyclohexylamine | [5] |

| Co/CaCO₃-Na₂CO₃ | Gas Phase | - | - | - | Cyclohexylamine | [6] |

Note: Specific yields for this compound are often not reported as it is a transient intermediate. The tables indicate its presence as a by-product or intermediate where mentioned in the literature.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from nitrocyclohexane. This protocol is based on general catalytic hydrogenation procedures and may require optimization to maximize the yield and purity of the desired product.

Materials:

-

Nitrocyclohexane

-

Palladium on Carbon (5% Pd/C) or other suitable catalyst

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Standard laboratory glassware

Experimental Workflow:

References

- 1. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]

- 2. bibrepo.uca.es [bibrepo.uca.es]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. lookchem.com [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

N-Cyclohexylhydroxylamine: A Technical Overview for Researchers and Drug Development Professionals

Introduction

N-Cyclohexylhydroxylamine (CAS No. 2211-64-5) is a hydroxylamine derivative incorporating a cyclohexyl moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its utility is demonstrated in the preparation of precursors for potential therapeutics, including cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its application in drug discovery.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 139-140 °C.[1] Its chemical formula is C₆H₁₃NO, with a corresponding molecular weight of 115.17 g/mol . While readily available as the free base, it is also commonly handled as its hydrochloride salt (CAS No. 25100-12-3), which exhibits different physical properties. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 2211-64-5 | 25100-12-3 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO·HCl |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol |

| Appearance | Solid | Powder |

| Melting Point | 139-140 °C[1] | 166-171 °C |

| Boiling Point | 215.49 °C (rough estimate) | Not available |

| Solubility | Slightly soluble in water (9.7 g/L at 25 °C, calculated) | Soluble in water |

| pKa | 14.14 ± 0.20 (Predicted) | Not available |

| Density | 0.9837 g/cm³ (rough estimate) | Not available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of nitrocyclohexane. This can be achieved through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of Nitrocyclohexane

Materials:

-

Nitrocyclohexane

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve nitrocyclohexane in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of Pd/C to the solution. The catalyst loading is typically 1-5 mol% relative to the nitrocyclohexane.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 383 K) for the required reaction time. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude this compound can be further purified by recrystallization.

Purification of this compound

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be determined empirically.

Protocol: Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove any insoluble impurities or activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

-

For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the molecular structure.

Protocol: NMR Spectroscopy

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify the chemical shifts, integration (for ¹H NMR), and coupling patterns of the different nuclei in the molecule. The expected signals would correspond to the protons and carbons of the cyclohexyl ring and the N-H and O-H protons.

Application in Drug Discovery: A Workflow

This compound is a key building block in the synthesis of various compounds with potential therapeutic applications. A general workflow for the utilization of this compound in a drug discovery program is outlined below.

Caption: A logical workflow for the synthesis and biological evaluation of a drug candidate starting from this compound.

This workflow begins with the chemical synthesis of a target compound using this compound as a starting material. The newly synthesized and purified compound then undergoes a series of biological evaluations to determine its efficacy and mechanism of action.

Signaling Pathway in Drug Development Context

While this compound itself is not directly implicated in a specific signaling pathway, its derivatives are designed to modulate such pathways. For instance, CDK inhibitors synthesized from this compound precursors would target the cell cycle regulation pathway. The evaluation of such a compound would involve investigating its effect on key proteins in this pathway.

Caption: A diagram illustrating the inhibitory action of a synthetic CDK inhibitor on a simplified cell cycle signaling pathway.

This diagram shows how a CDK inhibitor, synthesized using this compound as a precursor, would act on the cell cycle pathway. The inhibitor blocks the activity of the CDK/Cyclin complex, preventing the phosphorylation of substrate proteins and thereby halting cell cycle progression. Experimental validation of this mechanism would typically involve techniques like Western blotting to measure the phosphorylation status of key substrate proteins.

Conclusion

This compound is a versatile chemical intermediate with established applications in the synthesis of compounds with significant biological potential. This guide provides researchers and drug development professionals with a foundational understanding of its properties and practical methodologies for its use. The provided workflows illustrate a logical progression from chemical synthesis to biological evaluation, highlighting the integral role of such building blocks in the early stages of drug discovery.

References

An In-depth Technical Guide to the Solubility of N-Cyclohexylhydroxylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Cyclohexylhydroxylamine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] A critical physicochemical property influencing its application in synthesis, formulation, and biological studies is its solubility in various organic solvents. This technical guide addresses the current knowledge on the solubility of this compound, providing a framework for its experimental determination and theoretical considerations for solubility prediction. Due to a lack of publicly available quantitative data, this document focuses on equipping researchers with the necessary protocols and understanding to ascertain solubility in their own laboratory settings.

Introduction

This compound (C₆H₁₁NHOH, CAS No: 2211-64-5) is a solid with a melting point of 139-140 °C.[1][3] Its structure, featuring a nonpolar cyclohexyl ring and a polar hydroxylamine group, suggests a nuanced solubility profile across different organic solvents. The hydroxylamine moiety can engage in hydrogen bonding, both as a donor and an acceptor, which significantly influences its interactions with protic and aprotic solvents. Understanding this solubility is paramount for reaction optimization, purification, and the formulation of this compound-derived compounds.

Quantitative Solubility Data

To address this, this guide provides a detailed protocol for researchers to determine the solubility of this compound. The following table is presented as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

| Solvent | Solvent Type | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes / Observations |

| Methanol | Polar Protic | Data to be determined | Data to be determined | |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined | |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined | |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | Polar Aprotic | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | |

| Toluene | Nonpolar | Data to be determined | Data to be determined | |

| Hexane | Nonpolar | Data to be determined | Data to be determined |

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a qualitative framework for predicting the solubility of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydroxylamine group (-NHOH) in this compound, strong hydrogen bonding interactions are expected, likely leading to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. The hydroxyl group of this compound can donate a hydrogen bond to the solvent, while the nitrogen and oxygen atoms can interact via dipole-dipole interactions. Moderate to good solubility is anticipated, particularly in highly polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of this compound is expected to be limited in these solvents due to the high polarity of the hydroxylamine functional group, although the nonpolar cyclohexyl ring will contribute favorably to solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause significant heating.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (see Section 5).

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Diagram 1: Workflow for Experimental Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

Quantitative Analysis Methods

Accurate quantification of the dissolved this compound is crucial. The choice of analytical method will depend on the solvent and the required sensitivity.

5.1. High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the quantification of organic molecules.[6][7][8][9]

-

Principle: A solution of the analyte is passed through a column packed with a stationary phase. The components of the solution are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector (e.g., UV-Vis) is used for quantification.

-

Typical Setup: A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely be a good starting point for method development.[6][9] Detection at a low UV wavelength (e.g., ~210 nm) is often suitable for compounds with limited chromophores.

5.2. Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds.[10][11]

-

Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between the carrier gas (mobile phase) and a stationary phase. A flame ionization detector (FID) is commonly used for organic compounds.

-

Considerations: Amines and related compounds can sometimes exhibit poor peak shape on standard GC columns.[12] A deactivated or base-deactivated column may be necessary for accurate quantification. Derivatization may also be employed to improve volatility and peak shape.

5.3. UV-Vis Spectrophotometry This method is simpler than chromatography but is less specific.[13][14]

-

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

-

Procedure: A calibration curve must first be generated by measuring the absorbance of a series of standard solutions of known this compound concentrations. The absorbance of the diluted saturated solution is then measured, and its concentration is determined from the calibration curve. This method is only suitable if this compound has a chromophore that absorbs in the UV-Vis range and if the solvent does not interfere with the measurement.

Role in Drug Development and Signaling Pathways

While specific signaling pathways involving this compound are not documented in the literature, hydroxylamine derivatives are of significant interest in medicinal chemistry.[15][16][17] They can act as bioisosteres for other functional groups and are used in the synthesis of compounds that may inhibit various enzymes or receptors. For instance, this compound is a reactant in the preparation of potential cyclin-dependent kinase inhibitors.[1][2] The solubility of such a precursor is critical for its use in synthetic routes leading to final drug candidates.

Diagram 2: Hypothetical Role in a Drug Discovery Cascade

Caption: Illustrative workflow showing the importance of solubility in drug discovery.

Disclaimer: The signaling pathway depicted is a generalized and hypothetical representation. There is no specific evidence in the reviewed literature linking this compound directly to these pathways.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently unavailable in the public domain, this guide provides the necessary theoretical background and detailed experimental procedures for researchers to determine these crucial parameters. The provided protocols for the shake-flask method and subsequent quantitative analysis using HPLC, GC, or UV-Vis spectrophotometry offer a robust framework for generating reliable solubility data. This information is essential for advancing the use of this compound in synthetic chemistry and drug development.

References

- 1. This compound 2211-64-5 [sigmaaldrich.com]

- 2. This compound | 2211-64-5 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. asianjpr.com [asianjpr.com]

- 8. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Cyclohexylhydroxylamine: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for N-Cyclohexylhydroxylamine (CAS No. 2211-64-5). It is intended to serve as a critical resource for laboratory personnel and those involved in the development of pharmaceuticals and other chemical syntheses where this compound is utilized.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₁₃NO.[1][2] A summary of its key physical and chemical properties is presented below. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| CAS Number | 2211-64-5 | [1] |

| EC Number | 218-650-0 | [1] |

| Appearance | Solid, Powder | [1][4] |

| Melting Point | 139-140 °C (lit.) | [1][2] |

| Storage Temperature | -20°C | [1] |

Note: For the hydrochloride salt (this compound Hydrochloride, CAS No. 25100-12-3), the melting point is approximately 166-171 °C.[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3][4]

Primary hazards associated with this compound are its potential to cause serious eye damage, skin irritation, and harm if ingested.[3][6]

Toxicological Summary

While specific toxicological studies on this compound are not extensively detailed in publicly available safety data sheets, information on the related compound, cyclohexylamine, indicates potential for systemic toxicity.[7] Chronic exposure to cyclohexylamine in animal studies has been linked to testicular atrophy and reduced fertility.[7] Given the structural similarity, a cautious approach should be taken with this compound, assuming the potential for significant toxicity.

Cited Experimental Protocols:

Detailed experimental protocols for the toxicological data presented in the safety data sheets are not provided in the available literature. Toxicological testing, such as for acute oral toxicity (LD50), skin irritation, and eye damage, is typically conducted according to standardized OECD or EPA guidelines. For instance:

-

Acute Oral Toxicity: Often follows OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals and observing them for a defined period for signs of toxicity and mortality.

-

Skin Irritation: Typically follows OECD Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of an animal and observing for erythema and edema.

-

Eye Irritation: Often follows OECD Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the substance into the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

Without access to the specific study reports, the exact methodologies for this compound remain unconfirmed.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[6]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[8]

-

Skin Protection: Handle with gloves that have been inspected prior to use.[9] Wear protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate, wear respiratory protection.[8]

Handling Procedures:

-

Avoid the formation of dust and aerosols.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Store locked up.[6]

-

Store apart from incompatible materials and foodstuff containers.[6]

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure.

-

If Swallowed: Rinse mouth.[6] Get medical help immediately.[6] Do NOT induce vomiting.

-

If on Skin: Wash with plenty of water.[6] If skin irritation occurs, get medical help.[6] Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Immediately rinse with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing and get medical help.[6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] Get medical help if you feel unwell.[6]

Spill Response:

-

Prevent further leakage or spillage if safe to do so.[8]

-

Do not let the product enter drains.[8]

-

Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[8]

-

Evacuate personnel to safe areas and ensure adequate ventilation.[8]

Visualized Workflows

To aid in the practical application of these safety measures, the following workflows have been developed.

References

- 1. N-环己基羟基胺 | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Cyclohexylhydroxylamine | C6H13NO | CID 72935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-シクロヘキシルヒドロキシルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.p212121.com [store.p212121.com]

- 6. echemi.com [echemi.com]

- 7. Cyclohexylamine | Rupa Health [rupahealth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

N-Cyclohexylhydroxylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine (C₆H₁₃NO) is a valuable synthetic intermediate with growing significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. It further explores its application as a key building block in the synthesis of targeted therapeutics, specifically focusing on cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of N-substituted hydroxylamines in the mid-20th century. The pioneering work of chemists such as G. Zinner in the 1960s on the synthesis and reactivity of various hydroxylamine derivatives laid the foundational chemical knowledge for the preparation of N-alkylhydroxylamines.

The most established and historically significant methods for the synthesis of this compound involve the partial reduction of nitrocyclohexane and the oxidation of cyclohexylamine. Research into the catalytic hydrogenation of nitroaromatic and nitroaliphatic compounds, a field that gained prominence in the early to mid-20th century, likely led to the identification of this compound as a stable intermediate in the pathway to cyclohexylamine or cyclohexanone oxime. These synthetic routes remain the primary methods for its preparation today.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| CAS Number | 2211-64-5 | --INVALID-LINK-- |

| Melting Point | 139-140 °C | |

| Boiling Point | Not available | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in many organic solvents |

Experimental Protocols for Synthesis

This section provides detailed methodologies for the two primary synthetic routes to this compound.

Catalytic Hydrogenation of Nitrocyclohexane

This is one of the most common and efficient methods for the preparation of this compound. The reaction involves the partial reduction of nitrocyclohexane using a suitable catalyst and a hydrogen source.

Reaction Scheme:

C₆H₁₁NO₂ + 2H₂ → C₆H₁₁NHOH + H₂O

Experimental Protocol:

-

Materials:

-

Nitrocyclohexane

-

Palladium on carbon (5% Pd/C) or a supported platinum catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, a solution of nitrocyclohexane (1 equivalent) in ethanol is prepared.

-

The catalyst (typically 1-5 mol% of palladium on carbon) is carefully added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-10 atm).

-

The reaction mixture is stirred vigorously at a controlled temperature (typically ranging from 25 °C to 80 °C).

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the hydroxylamine and minimize over-reduction to cyclohexylamine.

-

Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

-

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Reference(s) |

| 5% Pd/C | Ethanol | 25 | 1 | 4-8 | 70-85 | |

| PtO₂ | Acetic Acid | 50 | 3 | 6 | ~65 |

Oxidation of Cyclohexylamine

This method provides an alternative route to this compound, starting from the readily available cyclohexylamine.

Reaction Scheme:

C₆H₁₁NH₂ + [O] → C₆H₁₁NHOH

Experimental Protocol:

-

Materials:

-

Cyclohexylamine

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))

-

Tungsten-based catalyst (for H₂O₂ oxidation)

-

Dichloromethane (for m-CPBA oxidation)

-

Sodium bicarbonate solution

-

Magnesium sulfate (or other drying agent)

-

-

Procedure (using m-CPBA):

-

A solution of cyclohexylamine (1 equivalent) in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

-

A solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise to the cooled cyclohexylamine solution with stirring.

-

The reaction mixture is stirred at 0 °C for a specified period, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Quantitative Data:

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| m-CPBA | Dichloromethane | 0 | 2-4 | 60-75 | |

| H₂O₂ / Na₂WO₄ | Water/Methanol | 50 | 8-12 | 50-65 |

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of targeted therapies.

Cyclin-Dependent Kinase (CDK) Inhibitors

This compound is utilized in the synthesis of purine-based and other heterocyclic compounds that act as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play a pivotal role in the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers.

Signaling Pathway and Point of Inhibition:

The cell cycle is a tightly regulated process involving the sequential activation of different CDK-cyclin complexes. For instance, the progression from the G1 to the S phase is controlled by CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Inhibitors synthesized using this compound can target the ATP-binding pocket of these kinases, preventing the phosphorylation of their substrates (like the retinoblastoma protein, Rb) and thereby arresting the cell cycle.

Caption: Inhibition of the CDK signaling pathway by compounds derived from this compound.

Bradykinin B1 Receptor Antagonists

This compound is also a key reactant in the synthesis of small molecule antagonists for the bradykinin B1 receptor. This receptor is a G-protein coupled receptor (GPCR) that is upregulated during inflammation and plays a significant role in pain signaling.

Signaling Pathway and Point of Inhibition:

Upon tissue injury and inflammation, the B1 receptor is activated by its ligand, des-Arg⁹-bradykinin. This activation triggers a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to the sensation of pain and inflammation. Antagonists synthesized from this compound can block the binding of the ligand to the B1 receptor, thereby inhibiting this signaling pathway.

Caption: Blockade of the Bradykinin B1 receptor signaling pathway by antagonists synthesized using this compound.

Conclusion

This compound is a versatile and important molecule in organic synthesis, with significant applications in the development of modern therapeutics. The synthetic routes via catalytic hydrogenation of nitrocyclohexane and oxidation of cyclohexylamine are well-established and provide efficient access to this key intermediate. Its role as a precursor to potent and selective inhibitors of CDKs and the bradykinin B1 receptor highlights its value to drug discovery and development professionals. This guide provides a foundational resource for researchers interested in the chemistry and applications of this compound.

Spectroscopic Profile of N-Cyclohexylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylhydroxylamine, a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl-H | 1.0 - 2.0 | multiplet |

| CH-N | 3.1 - 3.3 | multiplet |

| NH -OH | 5.0 - 6.0 | broad singlet |

| NH-OH | 5.0 - 6.0 | broad singlet |

¹³C NMR Data of this compound Hydrochloride

Experimentally obtained ¹³C NMR data for the hydrochloride salt of this compound provides insight into the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH-N) | 64.1 |

| C2, C6 | 31.5 |

| C3, C5 | 24.9 |

| C4 | 24.8 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amine compounds like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic bands are associated with the N-H, O-H, C-H, and C-N bonds.

IR Data of this compound Hydrochloride

The IR spectrum of this compound hydrochloride shows the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3400-3200 | Strong, Broad |

| N-H stretch | 3300-3000 | Medium |

| C-H stretch (cyclohexyl) | 2950-2850 | Strong |

| N-H bend | 1650-1580 | Medium |

| C-N stretch | 1250-1020 | Medium |

Experimental Protocol for FTIR Spectroscopy

The following protocol can be used to obtain an FTIR spectrum of this compound:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is necessary to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the sampling accessory.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrum Data (Predicted)

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid organic compound like this compound is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

N-Cyclohexylhydroxylamine: A Technical Guide to Potential Research Areas

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine (CHA) is a versatile organic compound with significant potential in various research and development domains, particularly in medicinal chemistry and materials science. Its unique chemical structure, featuring a hydroxylamine group attached to a cyclohexyl moiety, makes it a valuable precursor for the synthesis of a range of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols, and explores promising avenues for future research and application.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 139-140 °C.[1][2] It is crucial to distinguish between the free base (this compound) and its more commonly supplied hydrochloride salt, as their physical and chemical properties differ.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₃NO[3] | C₆H₁₃NO·HCl[4] |

| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol [4] |

| CAS Number | 2211-64-5[1] | 25100-12-3[4] |

| Melting Point | 139-140 °C[1] | 166-171 °C[4] |

| Appearance | Solid[1] | Powder[5] |

| Solubility | Information not widely available | Soluble in water[4] |

| Storage Temperature | -20°C[1] | Room Temperature (in an inert atmosphere)[4] |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopy | Data |

| ¹H NMR | Spectral data available, though specific peak assignments require further analysis.[3] |

| ¹³C NMR | Spectral data available, though specific peak assignments require further analysis.[4] |

| IR (ATR) | Spectral data available, key stretches associated with N-H, O-H, and C-H bonds are expected.[2] |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Reduction of Cyclohexanone Oxime

This protocol is a representative method and may require optimization.

Materials:

-

Cyclohexanone oxime

-

Sodium borohydride (NaBH₄) or another suitable reducing agent

-

Ethanol or another suitable solvent

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or other organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve cyclohexanone oxime in ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions while stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add hydrochloric acid to neutralize the excess reducing agent and adjust the pH to acidic.

-

Basification and Extraction: Neutralize the solution with a sodium hydroxide solution to a basic pH. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Potential Research Areas and Applications

This compound serves as a key building block in the synthesis of various high-value compounds.

Synthesis of Kinase Inhibitors

This compound is a reactant in the preparation of cyclin-dependent kinase (CDK) inhibitors, which are promising anti-tumor agents.[2][6] CDKs are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells.

Signaling Pathway Diagram: Cyclin-Dependent Kinase (CDK) Pathway in Cell Cycle Regulation

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound hydrochloride | C6H14ClNO | CID 3084432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE(25100-12-3) 13C NMR [m.chemicalbook.com]

- 5. Collection - αâPhenylâNâcyclohexyl Nitrones: Preparation and Use as Spin-Traps - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

detailed protocol for N-Cyclohexylhydroxylamine synthesis in lab

Application Note: This document provides a detailed protocol for the laboratory synthesis of N-Cyclohexylhydroxylamine. The described method is based on the chemical reduction of nitrocyclohexane using zinc dust in the presence of ammonium chloride. This procedure is a common and effective way to selectively reduce aliphatic nitro compounds to their corresponding hydroxylamines.[1] this compound is a valuable intermediate in organic synthesis and is used in the preparation of various biologically active molecules.

I. Principle and Reaction

The synthesis proceeds via the reduction of the nitro group of nitrocyclohexane. In a neutral aqueous solution of ammonium chloride, zinc metal acts as the reducing agent, transferring electrons to the nitro group.[1] This controlled reduction selectively yields the hydroxylamine derivative, preventing further reduction to the corresponding amine.

Reaction Scheme:

C₆H₁₁NO₂ + 2 Zn + 4 NH₄Cl → C₆H₁₁NHOH + 2 ZnCl₂ + 4 NH₃ + H₂O

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis protocol.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role | Typical Scale (mmol) |

| Nitrocyclohexane | C₆H₁₁NO₂ | 129.16 | Starting Material | 50.0 |

| Zinc Dust (<10 µm) | Zn | 65.38 | Reducing Agent | 153.0 |

| Ammonium Chloride | NH₄Cl | 53.49 | Mediator | 205.8 |

| This compound | C₆H₁₃NO | 115.17 | Product | Theoretical: 50.0 |

| Product Characteristics | ||||

| Melting Point | - | 139-140 °C | - | - |

| Appearance | - | White crystalline solid | - | - |

III. Detailed Experimental Protocol

This protocol is adapted from the established procedure for the reduction of nitroarenes using zinc and ammonium chloride.[2]

Materials and Reagents:

-

Nitrocyclohexane (C₆H₁₁NO₂)

-

Zinc dust, ≥98% purity (Zn)

-

Ammonium chloride (NH₄Cl)

-

Deionized Water (H₂O)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium chloride (NaCl)

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of ammonium chloride (11.0 g, 205.8 mmol) in deionized water (200 mL).

-

Addition of Starting Material: To the stirred ammonium chloride solution, add nitrocyclohexane (6.46 g, 50.0 mmol). Stir the resulting mixture vigorously to create a fine emulsion.

-

Initiation of Reduction: Begin adding zinc dust (10.0 g, 153.0 mmol) to the mixture in small portions over a period of 20-30 minutes.[2] The reaction is exothermic, and the temperature should be monitored. If necessary, use a water bath to maintain the temperature between 50-60 °C.[2]

-

Reaction Completion: After the final addition of zinc dust, continue to stir the mixture vigorously for an additional 30 minutes.[2] The completion of the reaction can be monitored by the cessation of the exotherm.

-

Isolation of Crude Product: While still warm, filter the reaction mixture through a Buchner funnel to remove the zinc oxide by-product and any unreacted zinc.[2] Wash the filter cake with a small amount of warm water (approx. 25 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. To facilitate separation, saturate the aqueous layer with sodium chloride. Extract the product from the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether, to yield a white crystalline solid.

IV. Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Nitrones using N-Cyclohexylhydroxylamine and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrones are a versatile class of organic compounds characterized by the N-oxide of an imine functional group. They are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic compounds, which are scaffolds for many natural products and pharmaceuticals.[1] Furthermore, nitrones, especially those with bulky N-substituents like a cyclohexyl group, have garnered significant interest in medicinal chemistry and drug development due to their potent antioxidant and neuroprotective properties.[2][3] These compounds act as spin traps, scavenging reactive oxygen species (ROS) and other free radicals implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemic stroke.[4][5]

The synthesis of nitrones is most commonly achieved through the condensation reaction of an N-substituted hydroxylamine with an aldehyde or a ketone. This direct approach offers a straightforward and atom-economical route to a wide array of nitrone structures. This document provides detailed application notes and experimental protocols for the synthesis of nitrones via the condensation of N-Cyclohexylhydroxylamine with various aromatic and aliphatic aldehydes.

Reaction Mechanism and Principles